molecular formula C9H12N2O2 B13501201 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Cat. No.: B13501201
M. Wt: 180.20 g/mol
InChI Key: DOCNLRCKXGWTOI-UHFFFAOYSA-N
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Description

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid typically involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate . The reaction is carried out under reflux conditions using acetic acid as a catalyst. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
  • 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole
  • 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole

Uniqueness

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a compound of interest due to its diverse biological activities. This article summarizes its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its potential applications in pharmacology.

  • Chemical Formula : C9_9H12_{12}N2_2O2_2
  • Molecular Weight : 180.21 g/mol
  • CAS Number : 52834-60-3
  • IUPAC Name : 2-methyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid
  • Physical Appearance : White to off-white powder

Synthesis

The compound can be synthesized through various methods, including the condensation of phenylhydrazine with appropriate cyclohexanone derivatives. The synthesis process involves careful manipulation of reaction conditions to yield the desired product with high purity.

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydroindazole compounds exhibit significant anti-inflammatory properties. A study demonstrated that 1-aryl derivatives showed higher activity compared to their 2-aryl counterparts in the carrageenan-induced edema test. The most active compound in this series had an ED50 value of 3.5 mg/kg, indicating potent anti-inflammatory effects .

Cytotoxic Activity

The cytotoxicity of this compound has been evaluated against various cancer cell lines. In one study, hybrid compounds based on this scaffold showed promising results:

  • IC50 Values :
    • HeLa cells: 0.16μM0.16\,\mu M (indicating strong activity)
    • Comparison with cisplatin indicated that some derivatives were significantly more effective .

Study 1: Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced inflammation in rodents, it was observed that the administration of 2-methyl-4,5,6,7-tetrahydro-2H-indazole derivatives led to a marked reduction in paw edema compared to control groups. The study highlighted the mechanism involving inhibition of pro-inflammatory cytokines.

CompoundED50 (mg/kg)Activity
1-phenyl derivative3.5High
2-methyl derivativeNot specifiedModerate

Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis was conducted on the cytotoxic effects of various indazole derivatives against HeLa and K562 cells. The following table summarizes the findings:

CompoundCell LineIC50 (µM)Relative Activity
Compound 5HeLa0.16Highly Active
Compound 6HeLa>0.16Less Active
CisplatinHeLaReferenceStandard

The biological activities of this compound are believed to stem from its ability to interact with specific cellular pathways:

  • Inhibition of Pro-inflammatory Cytokines : Reduces inflammation by modulating immune responses.
  • Induction of Apoptosis in Cancer Cells : Triggers programmed cell death through disruption of microtubule dynamics similar to established chemotherapeutic agents like colchicine and CA-4 .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-11-5-7-4-6(9(12)13)2-3-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

DOCNLRCKXGWTOI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CC(CCC2=N1)C(=O)O

Origin of Product

United States

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